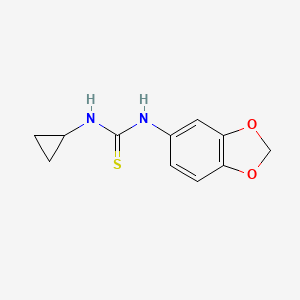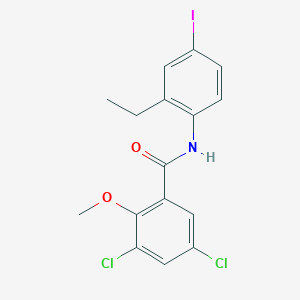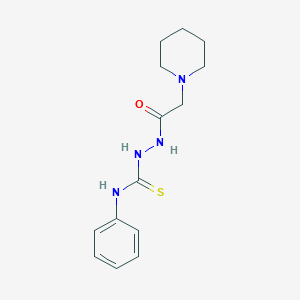![molecular formula C16H15FN4O5S B11065559 methyl [3'-acetyl-5'-(acetylamino)-5-fluoro-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-1(2H)-yl]acetate](/img/structure/B11065559.png)
methyl [3'-acetyl-5'-(acetylamino)-5-fluoro-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-1(2H)-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [3’-acetyl-5’-(acetylamino)-5-fluoro-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-1(2H)-yl]acetate is a complex organic compound that features a unique spiro structure combining indole and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3’-acetyl-5’-(acetylamino)-5-fluoro-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-1(2H)-yl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole and thiadiazole rings, followed by their spiro-fusion.
Formation of Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl [3’-acetyl-5’-(acetylamino)-5-fluoro-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-1(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl [3’-acetyl-5’-(acetylamino)-5-fluoro-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-1(2H)-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Materials Science: The compound’s spiro structure may impart unique electronic and optical properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of methyl [3’-acetyl-5’-(acetylamino)-5-fluoro-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-1(2H)-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-indole-thiadiazole derivatives, as well as compounds featuring either indole or thiadiazole moieties alone .
Uniqueness
What sets methyl [3’-acetyl-5’-(acetylamino)-5-fluoro-2-oxo-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-1(2H)-yl]acetate apart is its unique spiro structure, which combines the properties of both indole and thiadiazole rings. This dual functionality can lead to enhanced biological activity and novel applications in various fields .
Properties
Molecular Formula |
C16H15FN4O5S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 2-(5-acetamido-3-acetyl-5'-fluoro-2'-oxospiro[1,3,4-thiadiazole-2,3'-indole]-1'-yl)acetate |
InChI |
InChI=1S/C16H15FN4O5S/c1-8(22)18-15-19-21(9(2)23)16(27-15)11-6-10(17)4-5-12(11)20(14(16)25)7-13(24)26-3/h4-6H,7H2,1-3H3,(H,18,19,22) |
InChI Key |
JQYWAPPRPSVSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)F)N(C2=O)CC(=O)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11065481.png)

![3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11065487.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11065489.png)
![Cyclopropanecarboxamide, N-[5-[(cyclopropylcarbonyl)amino]-4-methyl-2-(2-oxo-1-pyrrolidinyl)phenyl]-](/img/structure/B11065495.png)
![methyl 4-oxo-3-(pyridin-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11065501.png)
![1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one](/img/structure/B11065502.png)
![4-(4-hydroxyphenyl)-6-isopropyl-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11065505.png)

![3-(4-chlorophenyl)-6-iodo-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11065514.png)
![N-[4-(2H-benzotriazol-2-yl)phenyl]-N-(propan-2-yl)furan-2-carboxamide](/img/structure/B11065529.png)
![(4-bromophenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B11065536.png)
![3-(4-chlorophenyl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11065561.png)

